methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodiazepines and benzoates, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The benzodiazepine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Benzoate: The acetylated benzodiazepine is coupled with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Medicinally, this compound may have potential as a therapeutic agent due to its benzodiazepine-like structure, which is known for its anxiolytic and sedative properties. Research could focus on its efficacy and safety in treating various neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate likely involves interaction with specific molecular targets such as GABA receptors, similar to other benzodiazepines. This interaction can modulate neurotransmitter release and produce calming effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Methyl 4-aminobenzoate: A simpler ester that can be used as a precursor in the synthesis of more complex compounds.
Uniqueness
Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate is unique due to its hybrid structure, combining elements of benzodiazepines and benzoates. This dual nature may confer unique pharmacological properties and make it a valuable compound for further research.
Biological Activity
Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate is a complex organic compound belonging to the class of benzodiazepines. These compounds are recognized for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative effects. This article explores the biological activity of this specific compound through a review of existing literature and research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a benzodiazepine core. Its molecular formula is C20H20N2O5, with a molecular weight of approximately 372.39 g/mol. The presence of multiple functional groups such as carbonyls and amides contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological properties. For instance:
- Antimicrobial Activity : Benzodiazepine derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some studies suggest that benzodiazepine derivatives may possess antitumor properties. For example, they have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Neuropharmacological Effects : Benzodiazepines are widely known for their effects on the central nervous system. They act primarily as anxiolytics by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This mechanism is crucial for their sedative and muscle relaxant properties .
Antimicrobial Activity Study
A study conducted on various benzodiazepine derivatives found that this compound exhibited notable antibacterial activity. The minimum inhibitory concentrations (MIC) were determined against multiple bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate a promising potential for this compound as an antimicrobial agent .
Antitumor Activity Research
In another study focusing on the anticancer effects of benzodiazepine derivatives, it was reported that this compound demonstrated cytotoxicity against several cancer cell lines. The compound induced apoptosis in human breast cancer cells with an IC50 value of 25 µM .
The biological activity of this compound can be attributed to its interaction with GABA receptors and other molecular targets involved in cell signaling pathways related to apoptosis and cell proliferation .
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 4-[[2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O5/c1-31-23(30)15-9-11-16(12-10-15)24-20(27)14-26-18-7-3-2-6-17(18)21(28)25-13-5-4-8-19(25)22(26)29/h2-3,6-7,9-12,19H,4-5,8,13-14H2,1H3,(H,24,27) |
InChI Key |
NXVODWKENLPHSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O |
Origin of Product |
United States |
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